2,3-Diaminodihydropyrazolo pyrazolone

Catalog No.
S13366959
CAS No.
857035-94-0
M.F
C6H10N4O
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diaminodihydropyrazolo pyrazolone

CAS Number

857035-94-0

Product Name

2,3-Diaminodihydropyrazolo pyrazolone

IUPAC Name

6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C6H10N4O/c7-4-5(8)9-2-1-3-10(9)6(4)11/h1-3,7-8H2

InChI Key

ZLOJSTQJEWRDGU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C(=O)N2C1)N)N

2,3-Diaminodihydropyrazolo pyrazolone is a synthetic compound characterized by its unique chemical structure, which includes a pyrazolone core. It is recognized for its applications in cosmetic formulations, particularly as a hair dyeing agent. The compound has the molecular formula C6H10N4OC_6H_{10}N_4O and is often encountered in its dimethosulfonate form, which enhances its solubility and stability in cosmetic products. This compound is known for its ability to produce rich colors when used in hair dyes, making it a popular choice in the cosmetic industry .

Starting from simpler pyrazolone derivatives. One common method includes the reaction of hydrazine derivatives with diketones or aldehydes under controlled conditions. A notable synthesis approach is the use of catalysts such as nano-eggshell/Titanium(IV) to facilitate reactions involving hydrazine hydrate and ethyl acetoacetate, leading to high yields of the desired product .

General Synthesis Steps:

  • Condensation Reaction: Combine hydrazine hydrate with ethyl acetoacetate.
  • Knoevenagel Condensation: Introduce malononitrile and an aromatic aldehyde.
  • Cyclization: Perform intramolecular cyclization to form the final product.

The primary application of 2,3-diaminodihydropyrazolo pyrazolone is in the formulation of hair dyes. It functions as an oxidation dye that provides vibrant colors while being stable during use. Additionally, due to its potential biological activities, there are explorations into its use in pharmaceuticals and as a potential therapeutic agent .

Interaction studies of 2,3-diaminodihydropyrazolo pyrazolone focus on its behavior in formulations with other dye precursors and couplers. These studies assess how this compound interacts under oxidative conditions to form stable colorants. The kinetics of these reactions indicate that the coupling reactions significantly influence the final color development and stability of the dye on hair fibers .

Several compounds share structural similarities with 2,3-diaminodihydropyrazolo pyrazolone. These include:

  • Hydroxyethyl-4,5-diaminopyrazole: Used similarly in hair dyes but may have different reactivity profiles.
  • p-Aminophenol: A common component in hair dye formulations known for its strong coloration properties.
  • p-Toluenediamine: Another widely used hair dye precursor that can elicit allergic reactions.

Comparison Table

Compound NameStructure TypeMain UseUnique Features
2,3-Diaminodihydropyrazolo pyrazolonePyrazolone DerivativeHair DyeingStable under oxidative conditions
Hydroxyethyl-4,5-diaminopyrazolePyrazole DerivativeHair DyeingDifferent reactivity
p-AminophenolAminophenolHair DyeingStrong coloration
p-ToluenediamineAromatic AmineHair DyeingKnown allergen

Uniqueness

2,3-Diaminodihydropyrazolo pyrazolone stands out due to its specific application as an oxidation dye that combines stability and vibrant color production while maintaining a lower allergenic profile compared to some traditional hair dye components.

2D Structural Elucidation and Bond Connectivity

The systematic International Union of Pure and Applied Chemistry name for this compound is 6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one [2]. The structural connectivity can be described through its Simplified Molecular Input Line Entry System representation: NC1=C(N)C(=O)N2CCCN12 [4] [3]. This notation reveals the fundamental bond connectivity pattern where the compound features a five-membered pyrazole ring fused to a six-membered dihydropyrazolone ring system [1] [2].

The InChI key ZLOJSTQJEWRDGU-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [4] [2] [3]. The compound contains eleven heavy atoms, comprising six carbon atoms, four nitrogen atoms, and one oxygen atom [2]. The topological polar surface area measures 75.6 Ångströms squared, indicating significant polar character due to the amino groups and carbonyl functionality [2].

PropertyValueReference
Molecular FormulaC6H10N4O [1] [2]
Molecular Weight154.17 g/mol [1] [2]
Heavy Atom Count11 [2]
Rotatable Bond Count0 [2]
Formal Charge0 [2]
Hydrogen Bond Donors2 [2]
Hydrogen Bond Acceptors4 [2]

The rigid bicyclic framework exhibits zero rotatable bonds, contributing to its conformational stability [2]. The presence of two hydrogen bond donor sites and four hydrogen bond acceptor sites suggests significant potential for intermolecular interactions [2].

3D Conformational Analysis and Tautomerism

Conformational analysis of 2,3-diaminodihydropyrazolo pyrazolone reveals that the compound adopts a planar configuration due to its aromatic pyrazole component and the constraints imposed by the fused ring system [5] [6]. The planarity is maintained within the five-membered ring, while the six-membered dihydropyrazolone portion may exhibit slight puckering [5] [6].

Tautomerism represents a significant structural feature of pyrazolone derivatives, arising from the mobile equilibrium between different isomeric forms through proton exchange [5]. In pyrazolone systems, classical tautomerism involves the interconversion between keto and enol forms [5] [7]. The compound can potentially exist in multiple tautomeric states, with the keto tautomer typically being more thermodynamically stable in solution [5] [7].

The annular prototropic tautomerism characteristic of pyrazole rings involves the migration of the hydrogen atom between the two nitrogen atoms in the five-membered ring [5]. This phenomenon results in a dynamic equilibrium where the compound exists as a mixture of tautomers in solution, with interconversion rates often high enough to be undetected on the Nuclear Magnetic Resonance timescale [5].

Density Functional Theory calculations on related pyrazolone derivatives have demonstrated that tautomeric preferences are influenced by substituent effects and solvent polarity [5] [7]. The presence of amino groups at positions 2 and 3 in this compound likely affects the tautomeric equilibrium through their electron-donating properties [5] [7].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for pyrazolone derivatives [8] [9] [10]. In proton Nuclear Magnetic Resonance spectra of related compounds, the amino protons typically appear as broad signals that are exchangeable with deuterium oxide [8] [9]. The methylene protons in the dihydro portion of the ring system exhibit characteristic chemical shifts in the 2-4 parts per million region [8] [9].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the carbonyl carbon, typically appearing around 160-200 parts per million as the most downfield signal [11]. The carbon atoms bearing amino substituents show characteristic upfield shifts compared to unsubstituted positions [8] [9]. Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Multiple Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, are essential for complete structural assignment [8].

Nuclear Magnetic Resonance ParameterTypical RangeStructural Assignment
Carbonyl Carbon160-200 ppmC=O group
Amino Carbon90-120 ppmC-NH2
Methylene Carbon20-50 ppmCH2 groups
Amino Protons4-7 ppm (broad)NH2 groups
Ring Protons6-8 ppmAromatic CH

Infrared spectroscopy of pyrazolone derivatives typically exhibits characteristic absorption bands [12] [10]. The carbonyl stretch appears in the range of 1650-1700 wavenumbers, while amino group stretches are observed around 3200-3500 wavenumbers [12] [10]. The N-H stretching frequencies are influenced by hydrogen bonding and substituent effects [12] [10].

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 154 for the parent compound [1] [2]. Fragmentation patterns typically involve loss of amino groups and ring opening processes characteristic of heterocyclic compounds [2]. The exact mass of 154.08546096 daltons provides high-precision molecular weight determination [2].

Comparative Analysis with Related Pyrazolo-Pyrazolone Derivatives

Comparative structural analysis with related pyrazolo-pyrazolone derivatives reveals significant variations in molecular properties and biological activities [13] [14] [15]. The substitution pattern and ring fusion modes substantially influence the chemical and physical properties of these compounds [15] [16].

Simple pyrazolone derivatives, such as 5-methyl-2,4-dihydro-3H-pyrazol-3-one, exhibit different electronic properties compared to the fused bicyclic system of 2,3-diaminodihydropyrazolo pyrazolone [17]. The presence of the fused ring system generally increases molecular rigidity and affects the compound's reactivity profile [15] [16].

Compound ClassRing SystemAmino SubstitutionMolecular Weight Range
Simple PyrazolonesSingle 5-memberedVariable98-200 g/mol
Pyrazolo[1,2-a]pyrazolonesFused bicyclic2,3-diamino150-250 g/mol
Pyrazolo[3,4-d]pyrimidinesFused tricyclicVariable200-350 g/mol

The diaminodihydropyrazolo pyrazolone structure represents an intermediate complexity between simple pyrazolones and more elaborate fused systems [14] [15]. The amino substituents at positions 2 and 3 provide additional sites for hydrogen bonding and chemical modification, distinguishing this compound from unsubstituted analogs [14] [16].

Crystal structure analyses of related pyrazole derivatives demonstrate that intermolecular hydrogen bonding patterns significantly influence solid-state packing arrangements [18] [19]. The presence of multiple amino groups in 2,3-diaminodihydropyrazolo pyrazolone suggests enhanced hydrogen bonding capability compared to simpler derivatives [18] [19].

Density Functional Theory calculations on pyrazolopyrimidine analogs indicate that the HOMO-LUMO energy gaps typically range from 4.04 to 5.66 electron volts, suggesting moderate reactivity [20] [21]. The electronic properties of 2,3-diaminodihydropyrazolo pyrazolone are expected to fall within similar ranges based on its structural similarity to computed analogs [20] [21].

Precursor Compounds and Starting Materials

The synthesis of 2,3-diaminodihydropyrazolo pyrazolone derivatives relies on carefully selected precursor compounds that provide the necessary structural framework for the construction of the heterocyclic system. The primary starting materials encompass several classes of organic compounds, each contributing specific structural elements to the final product [1] [2].

Hydrazine Derivatives as Key Precursors

Hydrazine derivatives constitute the most fundamental class of starting materials for pyrazolopyrazolone synthesis. Primary hydrazine compounds, including hydrazine hydrate and substituted hydrazines, serve as the nitrogen-containing building blocks essential for the formation of the pyrazole ring system [3]. These compounds provide the necessary nitrogen-nitrogen connectivity that is characteristic of the pyrazolopyrazolone structure [1] [2].

The selection of hydrazine derivatives significantly influences the regioselectivity and yield of the final product. Aryl hydrazines, such as phenylhydrazine and its substituted derivatives, demonstrate enhanced reactivity compared to alkyl hydrazines due to the stabilizing effect of the aromatic system [3] [4]. The electron-donating or electron-withdrawing nature of substituents on the aromatic ring of aryl hydrazines directly impacts the nucleophilicity of the hydrazine nitrogen atoms, thereby affecting the cyclization efficiency [5].

Dicarbonyl Precursors and Their Derivatives

1,3-dicarbonyl compounds represent another critical class of precursors in the synthesis of diaminodihydropyrazolo pyrazolone derivatives. These compounds, including beta-diketones, beta-ketoesters, and beta-ketoamides, provide the carbon framework necessary for pyrazole ring formation [1] [6]. Ethyl acetoacetate, acetylacetone, and their derivatives are frequently employed as starting materials due to their readily available nature and predictable reactivity patterns [7] [8].

The reactivity of dicarbonyl compounds is primarily governed by the acidity of the methylene protons located between the two carbonyl groups. This acidity facilitates the initial nucleophilic attack by hydrazine derivatives, leading to the formation of intermediate hydrazones that subsequently undergo cyclization [9]. The nature of the substituents on the dicarbonyl compounds affects both the reaction rate and the stability of the resulting products [10].

Nitrile-Containing Starting Materials

Malononitrile and its derivatives serve as important precursors for the introduction of amino functionalities into the pyrazolopyrazolone system [11] [7]. These compounds participate in multicomponent reactions where they contribute to the formation of the dihydropyrazole framework while simultaneously providing sites for amino group incorporation [12] [13]. The cyano groups in these compounds can undergo various transformations, including hydrolysis and reduction, to generate the required amino functionalities [14].

Aldehyde and Ketone Precursors

Aromatic and aliphatic aldehydes function as electrophilic components in the synthesis of pyrazolopyrazolone derivatives through multicomponent condensation reactions [1] [7]. These compounds facilitate the formation of extended conjugated systems and provide opportunities for structural diversification [15] [16]. The electronic properties of substituents on aromatic aldehydes significantly influence the reaction outcomes, with electron-withdrawing groups generally enhancing reactivity [17].

Catalyzed Annulation Reaction Mechanisms

The formation of 2,3-diaminodihydropyrazolo pyrazolone derivatives proceeds through well-defined annulation mechanisms that involve multiple sequential steps, often facilitated by various catalytic systems [14] [18] [19].

Metal-Catalyzed Annulation Pathways

Transition metal catalysts play a crucial role in promoting the annulation reactions leading to pyrazolopyrazolone formation. Copper-based catalysts, particularly copper(I) and copper(II) salts, demonstrate exceptional efficiency in facilitating the oxidative coupling and cyclization processes [18] [20]. The catalytic cycle typically involves the coordination of the metal center to the nitrogen atoms of the hydrazine precursor, followed by intramolecular cyclization through carbon-nitrogen bond formation [21].

Palladium-catalyzed reactions represent another important class of annulation mechanisms for pyrazolopyrazolone synthesis [19]. These reactions often proceed through oxidative addition, transmetalation, and reductive elimination steps, characteristic of palladium-catalyzed cross-coupling reactions [10]. The palladium catalyst facilitates the formation of carbon-carbon and carbon-nitrogen bonds through coordinated metallacycle intermediates [18].

Rhodium-catalyzed annulation reactions have gained significant attention due to their ability to promote selective carbon-hydrogen bond activation and subsequent cyclization [21]. The mechanism typically involves the formation of rhodacycle intermediates through carbon-hydrogen bond metalation, followed by alkyne insertion and reductive elimination to form the heterocyclic product [14].

Base-Mediated Annulation Mechanisms

Base-catalyzed annulation reactions constitute a fundamental approach for the synthesis of pyrazolopyrazolone derivatives [9] [17]. The mechanism typically initiates with the deprotonation of active methylene compounds by the base, generating enolate intermediates that subsequently undergo nucleophilic attack by hydrazine derivatives [10]. The resulting intermediates then undergo intramolecular cyclization through nucleophilic addition to electrophilic centers [19].

The choice of base significantly influences the reaction pathway and product distribution. Strong bases such as sodium methoxide and potassium carbonate promote rapid deprotonation and subsequent cyclization, while weaker bases like triethylamine provide more controlled reaction conditions [17] [20]. The basicity and nucleophilicity of the base directly affect the reaction rate and selectivity [22].

Acid-Catalyzed Cyclization Mechanisms

Acid-catalyzed reactions provide an alternative pathway for pyrazolopyrazolone formation, particularly in reactions involving carbonyl compounds and hydrazine derivatives [9] [22]. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by the hydrazine nitrogen [17]. This process is followed by intramolecular cyclization and dehydration to form the heterocyclic product [10].

The mechanism typically proceeds through the formation of iminium ion intermediates, which are highly reactive toward intramolecular nucleophilic attack [22]. The acid strength and concentration significantly influence the reaction rate and product selectivity, with stronger acids generally promoting faster reactions but potentially leading to side product formation [10] [17].

Multicomponent Reaction Mechanisms

Multicomponent reactions represent an efficient synthetic strategy for pyrazolopyrazolone construction, where three or more reactants combine in a single reaction vessel to form the desired product [7] [12]. These reactions typically proceed through a series of sequential condensation, cyclization, and rearrangement steps [16] [13]. The mechanism often involves the initial formation of intermediate species that subsequently undergo further transformations to yield the final heterocyclic product [11] [7].

The reaction pathway in multicomponent synthesis is highly dependent on the reaction conditions, including temperature, solvent, and catalyst choice [12]. The order of reactant addition can significantly influence the reaction outcome, as different sequences may lead to different intermediate species and ultimately different products [13].

Solvent Systems and Reaction Kinetics

The choice of solvent system plays a critical role in determining the efficiency, selectivity, and kinetics of pyrazolopyrazolone synthesis reactions [10] [22] [17] [20].

Polar Protic Solvent Systems

Polar protic solvents, such as alcohols and water, facilitate hydrogen bonding interactions that can stabilize reaction intermediates and transition states [22] [17]. Ethanol represents one of the most commonly employed solvents for pyrazolopyrazolone synthesis due to its ability to dissolve both hydrophilic and hydrophobic reactants while promoting efficient mixing [10] [8]. The hydroxyl group in alcohols can participate in hydrogen bonding with nitrogen-containing intermediates, thereby stabilizing the reaction pathway [22].

The kinetic behavior in polar protic solvents typically follows second-order kinetics, with the reaction rate being proportional to the concentrations of both the hydrazine derivative and the carbonyl compound [10]. The activation energy for cyclization reactions in these solvents is generally lower compared to aprotic systems due to the stabilization of polar intermediates [17].

Polar Aprotic Solvent Effects

Polar aprotic solvents, including dimethyl sulfoxide, dimethylformamide, and acetonitrile, provide distinct advantages for certain pyrazolopyrazolone synthesis reactions [22] [17]. These solvents can solvate cations effectively while leaving anions relatively unsolvated, thereby enhancing the nucleophilicity of anionic intermediates [20]. The high dielectric constant of these solvents facilitates the stabilization of ionic intermediates formed during the reaction process [17].

Research has demonstrated that the regioselectivity of pyrazole formation can be dramatically influenced by solvent choice [22]. In polar aprotic solvents like dimethyl sulfoxide, the formation of 5-trifluoromethylpyrazoles is preferentially observed, while polar protic solvents favor the formation of 3-trifluoromethylpyrazole isomers [22]. This solvent-dependent selectivity is attributed to the differential stabilization of transition states leading to different regioisomers [17].

Biphasic Solvent Systems

Biphasic solvent systems, combining aqueous and organic phases, offer unique advantages for pyrazolopyrazolone synthesis, particularly in reactions requiring phase-transfer catalysis [17]. The toluene-water biphasic system has proven optimal for certain synthetic routes, preventing unwanted side reactions such as triflate hydrolysis while maintaining efficient mixing of reactants [17].

The kinetics in biphasic systems are governed by mass transfer between phases as well as the intrinsic chemical reaction rates [20]. The distribution of reactants and products between phases can significantly influence the overall reaction rate and selectivity [17]. Phase-transfer catalysts, such as quaternary ammonium salts, can accelerate reactions by facilitating the transport of ionic species between phases [20].

Solvent-Free Reaction Conditions

Solvent-free synthesis represents an environmentally friendly approach to pyrazolopyrazolone preparation [11]. These reactions typically proceed under mechanochemical conditions, such as ball milling, where the mechanical energy provides the activation required for bond formation and breaking [11]. The absence of solvent eliminates concerns about solvent toxicity, waste generation, and purification challenges [11].

The kinetics of solvent-free reactions differ significantly from solution-phase reactions, with the reaction rate being influenced by factors such as particle size, surface area, and mechanical energy input [11]. The activation energy for solvent-free reactions is often lower than that for solution-phase reactions due to the high local concentrations of reactants at particle interfaces [11].

Temperature-Dependent Kinetic Behavior

The reaction kinetics of pyrazolopyrazolone synthesis exhibit strong temperature dependence, with higher temperatures generally leading to increased reaction rates [10] [23]. The relationship between temperature and reaction rate typically follows the Arrhenius equation, where the rate constant increases exponentially with temperature [23]. However, excessive temperatures can lead to product decomposition and reduced yields [23].

Microwave-assisted synthesis has emerged as an efficient method for accelerating pyrazolopyrazolone formation while maintaining product integrity [23]. The localized heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes while improving yields [23]. The rapid heating achieved through microwave irradiation minimizes the formation of side products and enhances the overall efficiency of the synthesis [23].

Purification Techniques and Yield Optimization

The purification of 2,3-diaminodihydropyrazolo pyrazolone derivatives requires specialized techniques due to the polar nature of these compounds and the potential presence of closely related impurities [24] [8] [25].

Crystallization-Based Purification Methods

Crystallization represents the most widely employed purification technique for pyrazolopyrazolone derivatives [24] [8]. The formation of acid addition salts provides an effective means of purifying these compounds while simultaneously removing organic impurities [24]. The process involves dissolving the crude pyrazolopyrazolone in an appropriate solvent, followed by treatment with equimolar or excess amounts of inorganic or organic acids [24].

The choice of acid for salt formation significantly influences the purification efficiency and product purity [24]. Phosphoric acid has proven particularly effective for the purification of dimethylpyrazole derivatives, producing crystalline salts with high purity [24]. The crystallization process can achieve purification ratios exceeding 99:1 for the separation of closely related isomers [24].

Isopropanol has emerged as an optimal crystallization solvent for many pyrazolopyrazolone derivatives due to its ability to dissolve the compounds at elevated temperatures while promoting selective crystallization upon cooling [24]. The slow addition of the acid solution during crystallization ensures uniform crystal formation and minimizes the incorporation of impurities [24].

Chromatographic Separation Techniques

High-performance liquid chromatography serves as a powerful analytical and preparative tool for pyrazolopyrazolone purification [25] [26]. The development of enantioselective chromatographic methods has enabled the separation of chiral pyrazolopyrazolone derivatives with high resolution [25] [26]. Cellulose-based and amylose-based chiral stationary phases demonstrate excellent enantioselectivity for pyrazole derivatives [25].

The mobile phase composition critically influences the separation efficiency in chromatographic purification [25] [26]. Normal phase elution using hexane-ethanol mixtures provides excellent resolution for many pyrazolopyrazolone derivatives [25]. Polar organic mobile phases, employing methanol or ethanol as the primary component, offer advantages in terms of shorter analysis times and improved peak shapes [25] [26].

Flash chromatography using silica gel stationary phases represents a practical approach for laboratory-scale purification of pyrazolopyrazolone derivatives [27]. The use of gradient elution with chloroform-methanol mixtures enables the separation of compounds with similar polarities [27]. The optimization of gradient conditions is essential for achieving high resolution while minimizing solvent consumption [27].

Extraction and Workup Procedures

Liquid-liquid extraction techniques play a crucial role in the initial purification of pyrazolopyrazolone derivatives following synthesis [24]. The extraction process typically involves the partitioning of the product between aqueous and organic phases, with the choice of organic solvent being critical for optimal recovery [24]. Petroleum ether and diethyl ether have proven effective for the extraction of pyrazolopyrazolone derivatives from aqueous reaction mixtures [24].

The pH adjustment of the aqueous phase significantly influences the extraction efficiency [24]. The conversion of pyrazolopyrazolone derivatives to their corresponding salts through acid treatment facilitates their transfer to the aqueous phase, enabling the removal of neutral organic impurities [24]. Subsequent base treatment allows for the recovery of the free base form of the compound [24].

Drying agents, such as sodium sulfate, are essential for removing trace water from organic extracts [24]. The thorough drying of extracts prevents complications during subsequent crystallization or chromatographic purification steps [24].

Flow Chemistry Approaches for Purification

Flow chemistry techniques offer significant advantages for the continuous purification of pyrazolopyrazolone derivatives [28]. The implementation of inline purification methods, including solid-phase extraction and membrane separation, enables the real-time removal of impurities during synthesis [28]. This approach minimizes the handling of potentially hazardous intermediates while improving overall process efficiency [28].

The use of packed-bed reactors containing immobilized catalysts or scavengers allows for the selective removal of unreacted starting materials and byproducts [28]. The continuous flow of reaction mixture through these purification columns ensures consistent product quality while reducing the overall processing time [28].

Yield Optimization Strategies

The optimization of reaction yields for pyrazolopyrazolone synthesis requires careful consideration of multiple variables, including reactant stoichiometry, reaction temperature, and catalyst loading [8] [23]. Statistical experimental design methods, such as response surface methodology, provide systematic approaches for identifying optimal reaction conditions [23].

The molar ratio of reactants significantly influences the yield of pyrazolopyrazolone products [8]. Slight excesses of the hydrazine derivative relative to the carbonyl compound generally improve yields by ensuring complete consumption of the more expensive reactant [8]. However, excessive amounts of hydrazine can lead to side reactions and reduced selectivity [8].

Temperature optimization requires balancing reaction rate with product stability [23]. While higher temperatures accelerate the reaction, they may also promote decomposition pathways that reduce overall yields [23]. The use of controlled heating methods, such as microwave irradiation, enables precise temperature control while minimizing thermal degradation [23].

The implementation of one-pot, multicomponent reaction strategies can significantly improve overall yields by eliminating isolation and purification steps between synthetic transformations [8]. These approaches reduce material losses associated with workup procedures while minimizing exposure to air and moisture that could degrade sensitive intermediates [8].

Catalyst recycling and reuse represent important considerations for large-scale synthesis applications [11]. The development of heterogeneous catalysts that can be easily separated and reused improves the economic viability of pyrazolopyrazolone synthesis while reducing waste generation [11]. Immobilized catalysts on solid supports enable facile separation through filtration while maintaining high catalytic activity [11].

The monitoring of reaction progress through analytical techniques, such as high-performance liquid chromatography or nuclear magnetic resonance spectroscopy, enables real-time optimization of reaction conditions [23]. This approach allows for the identification of optimal reaction endpoints and prevents overreaction that could lead to product decomposition [23].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

154.08546096 g/mol

Monoisotopic Mass

154.08546096 g/mol

Heavy Atom Count

11

UNII

6XSO6H4H6X

Dates

Last modified: 08-10-2024

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